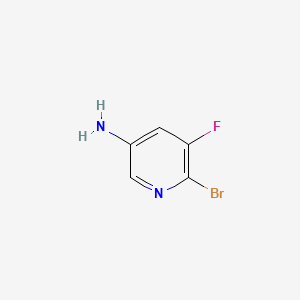

5-Amino-2-bromo-3-fluoropyridine

Overview

Description

5-Amino-2-bromo-3-fluoropyridine is a chemical compound with the molecular formula C5H4BrFN2 . It is a reactant used in the synthesis of cyano heteroaryl bromides . It is also a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Synthesis Analysis

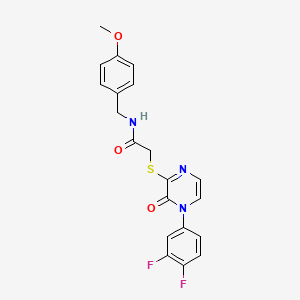

The synthesis of fluorinated pyridines, such as 5-Amino-2-bromo-3-fluoropyridine, is a complex process. One method involves the use of the Baltz-Schiemann reaction, which allows the synthesis of fluorinated pyridines in almost quantitative yields . Another method involves the use of LDA at -78°C to give the lithiated species .Molecular Structure Analysis

The molecular structure of 5-Amino-2-bromo-3-fluoropyridine is represented by the linear formula C5H4BrFN2 .Chemical Reactions Analysis

The chemical reactions involving 5-Amino-2-bromo-3-fluoropyridine are complex and varied. For example, 3-aminopyridine reacts to afford 5-amino-2-bromopyridine and 3-amino-2,6-dibromopyridine .Physical And Chemical Properties Analysis

5-Amino-2-bromo-3-fluoropyridine is a solid substance with a melting point of 114-118°C and a density of 1.813±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are compounds with significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these compounds imparts a strong electron-withdrawing character, which can lead to reduced basicity and reactivity compared to chlorinated and brominated analogues . 5-Amino-2-bromo-3-fluoropyridine can serve as a precursor in the synthesis of various fluorinated pyridines, which are valuable in the development of new pharmaceuticals and agrochemicals.

Radiobiology and Imaging Agents

The introduction of fluorine-18 isotopes into pyridine rings creates compounds that can be used as imaging agents in radiobiology . These agents are particularly useful for positron emission tomography (PET) scans, which are instrumental in diagnosing and monitoring the progression of diseases such as cancer.

Agricultural Chemistry

In the search for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification . 5-Amino-2-bromo-3-fluoropyridine could be utilized to synthesize compounds with potential use as herbicides and insecticides.

Pharmaceutical Development

Approximately 10% of pharmaceuticals used in medical treatment contain a fluorine atom . The compound could be employed as a building block for the synthesis of novel drugs, leveraging the unique properties imparted by the fluorine atom.

Organic Synthesis

This compound can act as an intermediate in various organic synthesis reactions, such as Suzuki coupling reactions, which are pivotal in creating complex organic molecules .

Safety And Hazards

properties

IUPAC Name |

6-bromo-5-fluoropyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJLNVAJTGIWNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-bromo-3-fluoropyridine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/no-structure.png)

![2-(2-(Diethylamino)ethyl)-1-(2,5-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2850512.png)

![4-[3-Chloro-4-(1-hydroxyethyl)phenyl]-1-methylpiperazin-2-one](/img/structure/B2850513.png)

![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B2850521.png)

![1-methyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2850532.png)